Potassium fluorosulfate is a stable, solid inorganic salt that serves as a primary delivery vehicle for the highly reactive fluorosulfate anion (FSO3-). In industrial and laboratory procurement, it is selected primarily to bypass the severe handling hazards of liquid fluorosulfuric acid while retaining full reactivity for fluorination and electrochemical applications . Supplied as a white powder that remains stable up to its decomposition point of 350 °C, it provides a highly soluble, precise, and weighable precursor for advanced organic synthesis, battery electrolyte formulation, and materials science .
Attempting to substitute potassium fluorosulfate with its parent acid, fluorosulfuric acid, drastically alters the procurement and operational risk profile; the acid is a fuming, highly corrosive liquid superacid that requires specialized containment and handling protocols [1]. Conversely, substituting with a safer, more common potassium salt like potassium sulfate completely eliminates the required chemical functionality, as standard sulfates lack the reactive F-S bond necessary for Sulfur(VI) Fluoride Exchange (SuFEx) and targeted fluorination pathways [2]. Therefore, potassium fluorosulfate cannot be interchanged with generic sulfates without losing the core chemical mechanism, nor can it be swapped for the free acid without incurring massive safety and infrastructure overhead.
Procuring the fluorosulfate anion typically involves handling fluorosulfuric acid, a fuming liquid superacid that requires specialized containment and boils at 165 °C [1]. Potassium fluorosulfate provides the exact same active FSO3- anion but as a stable, free-flowing powder that decomposes only at 350 °C . This solid-state stability allows for precise stoichiometric weighing on standard analytical balances without the severe corrosive risks associated with the liquid acid baseline.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Solid powder, stable up to 350 °C |
| Comparator Or Baseline | Fluorosulfuric acid (HSO3F): Fuming liquid, boils at 165 °C |
| Quantified Difference | Solid vs. liquid; +185 °C higher thermal handling threshold before decomposition/boiling |
| Conditions | Standard atmospheric pressure, room temperature handling |
Eliminates the need for superacid-rated containment systems, significantly lowering procurement overhead and operational risk during synthesis.
For aqueous biphasic reactions or specialized electrolyte formulations, the solubility limit of the potassium salt dictates the maximum achievable concentration. Potassium fluorosulfate exhibits an exceptionally high aqueous solubility of approximately 50 wt.% at room temperature. In contrast, a standard baseline salt like potassium sulfate is limited to roughly 11-12 wt.% solubility under identical conditions [1]. This substantial difference prevents premature precipitation in highly concentrated systems.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | ~50 wt.% in H2O |
| Comparator Or Baseline | Potassium sulfate (K2SO4): ~11-12 wt.% in H2O |
| Quantified Difference | ~4x higher maximum aqueous concentration |
| Conditions | Aqueous solution at 25 °C |
Allows formulators to achieve much higher active ion concentrations in aqueous electrolytes and biphasic catalytic systems without scaling up solvent volumes.
In advanced organic synthesis, particularly SuFEx click chemistry, the presence of the reactive F-S bond is mandatory for generating fluorosulfonate derivatives [1]. Potassium fluorosulfate directly supplies the FSO3- anion, serving as a highly efficient precursor that yields 100% theoretical active fluorosulfonating agent. Generic potassium salts such as potassium sulfate or potassium bisulfate lack this specific bond and exhibit 0% activity in SuFEx pathways[1].
| Evidence Dimension | SuFEx click chemistry reactivity |
| Target Compound Data | Active FSO3- donor (100% theoretical capability) |
| Comparator Or Baseline | Potassium sulfate (K2SO4): 0% capability |
| Quantified Difference | Absolute presence vs. absence of the reactive F-S bond |
| Conditions | Standard SuFEx catalytic conditions |
It is a non-negotiable precursor for synthesizing -OSO2F functionalized pharmaceutical and agrochemical intermediates.
Potassium fluorosulfate is a required reagent when chemists need to introduce the fluorosulfonate group via Sulfur(VI) Fluoride Exchange (SuFEx) [1]. Its solid-state stability allows for precise dosing in complex organic syntheses, unlike liquid superacid alternatives, making it highly practical for scaling up active pharmaceutical ingredients (APIs).
In electrochemical energy storage, the high aqueous solubility and specific anion chemistry of potassium fluorosulfate make it an effective electrolyte additive . It facilitates the formation of a robust cathode-electrolyte interphase (CEI), which standard sulfate salts cannot achieve, thereby supporting high-voltage cell stability.
For materials science applications requiring niche metal fluorosulfates, potassium fluorosulfate serves as a primary precursor. Through double decomposition reactions, it reliably transfers the FSO3- anion to target metal cations, a process that relies heavily on its high purity and thermal stability up to 350 °C [2].
Corrosive